
1-(3-Iodophenyl)ethanone
Overview
Description
1-(3-Iodophenyl)ethanone is an aromatic ketone characterized by a phenyl ring substituted with an iodine atom at the meta position and an acetyl group. Its molecular formula is C₈H₇IO, with a molecular weight of 246.05 g/mol. This compound is widely used in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine substituent's favorable leaving-group properties and electronic effects . It also serves as a precursor for bioactive molecules, including α-ketothioamide derivatives targeting enzymes like phosphoglycerate dehydrogenase (PHGDH) in cancer research .
Preparation Methods
Iodination via Arylboronic Acid Intermediate
A highly efficient route involves the iodination of 3-acetylphenylboronic acid using molecular iodine () in the presence of potassium carbonate () in acetonitrile at 80°C under inert atmosphere . This method, adapted from the synthesis of its 4'-iodo isomer, achieves a yield of 91% after 8 hours . The reaction proceeds via electrophilic aromatic substitution, where the boronic acid group enhances the reactivity of the aromatic ring, facilitating regioselective iodination at the meta position relative to the acetyl group.
Key Reaction Conditions:
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Reagents: 3-Acetylphenylboronic acid, ,
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Solvent: Acetonitrile
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Temperature: 80°C
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Time: 8 hours
This method is notable for its high regioselectivity and compatibility with sensitive functional groups, making it suitable for large-scale production.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have been employed to synthesize 1-(3-iodophenyl)ethanone with exceptional efficiency. Fukuyama et al. (1987) reported a 91% yield using a palladium catalyst under optimized conditions . The protocol likely involves coupling an iodobenzene derivative with an acetyl precursor, though the exact mechanistic details remain proprietary.
Key Reaction Conditions:
This method underscores the versatility of transition-metal catalysis in constructing aryl ketones, though it requires stringent control over reaction parameters to prevent dehalogenation or overcoupling.
Halogen Exchange Reactions
Halogen exchange from 3-bromoacetophenone using sodium iodide () in dimethylformamide (DMF) at 120°C has been attempted, yielding 40% of the desired product . The Finkelstein-type reaction is hampered by incomplete conversion and side reactions, necessitating further optimization.
Key Reaction Conditions:
Direct Electrophilic Iodination
Direct iodination of acetophenone using -iodosuccinimide (NIS) and sulfuric acid () at 0°C resulted in no detectable product . The acetyl group’s meta-directing nature theoretically favors iodination at the para position, but practical attempts failed due to poor electrophilic reactivity under these conditions .
Comparative Analysis of Synthetic Methods
Challenges and Optimization Strategies
The synthesis of this compound is complicated by the need for precise regiocontrol and the stability of iodine under reaction conditions. Failed methods, such as direct electrophilic iodination (0% yield) , highlight the importance of intermediate-directed strategies like boronic acid activation or metal catalysis. Key optimization levers include:
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Catalyst Selection: Palladium complexes enhance coupling efficiency but require ligand tuning to suppress side reactions .
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Solvent Effects: Polar aprotic solvents (e.g., acetonitrile) improve iodine solubility and reaction homogeneity .
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Temperature Control: Elevated temperatures accelerate boronic acid iodination but risk decomposition if exceeding 80°C .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Iodophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic compounds.
Reduction Reactions: The carbonyl group in this compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Substitution: Various substituted acetophenones.
Reduction: 1-(3-Iodophenyl)ethanol.
Oxidation: 3-Iodobenzoic acid.
Scientific Research Applications
Medicinal Chemistry
1-(3-Iodophenyl)ethanone is primarily utilized in the synthesis of pharmaceutical compounds. Its iodine substituent enhances reactivity, making it a valuable intermediate in drug development.
Case Study: Antimicrobial Activity
A study synthesized various chalcone derivatives containing the this compound moiety. These compounds were screened for antimicrobial activity against several bacterial strains. The results indicated that some derivatives exhibited significant antibacterial and antifungal properties, suggesting potential applications in treating infections .
Synthetic Organic Chemistry
The compound serves as a key building block in various synthetic pathways, particularly in the formation of more complex organic molecules.
Reactions and Synthesis
This compound is involved in several palladium-catalyzed reactions:
- Tandem Reactions : It can participate in ring-opening and ring-closing reactions to form fused bicyclic structures.
- Cross-Coupling Reactions : The compound is utilized in Suzuki and Sonogashira coupling reactions to synthesize aryl-alcohols and other derivatives .
Reaction Type | Description |
---|---|
Pd-Catalyzed Tandem Reactions | Formation of cyclopentene fused benzofurans and indoles |
Cross-Coupling | Synthesis of arylalkynes through Sonogashira coupling |
Regioselective Synthesis | Preparation of spirocyclic compounds via palladium-catalyzed reactions |
Material Science
In material science, this compound is explored for its potential use in developing new materials with specific electronic properties.
Application in Polymer Chemistry
Research indicates that this compound can be used to modify polymer properties, enhancing their conductivity or mechanical strength when incorporated into polymer matrices .
Mechanism of Action
The mechanism of action of 1-(3-iodophenyl)ethanone depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating various substitution reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Physical and Chemical Properties
The table below compares key properties of 1-(3-Iodophenyl)ethanone with halogenated, hydroxylated, and methylated analogs:
Key Observations :
- Iodine vs. Bromine: The iodine substituent in this compound enhances stability in Pd-catalyzed reactions compared to bromine, as iodine’s larger atomic radius and weaker C–I bond facilitate oxidative addition.
- Electron-Withdrawing Effects: The nitro group in 1-(3-nitrophenyl)ethanone significantly lowers the electron density of the aromatic ring, reducing reactivity in nucleophilic substitutions but increasing acidity at the α-carbon.
Enzyme Inhibition
- α-Glucosidase Inhibition: Hydroxyl groups on the phenyl ring enhance inhibitory activity. For instance, 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone (IC₅₀ = 12 μM) is more potent than this compound (IC₅₀ > 100 μM), highlighting the importance of polar substituents.
- PHGDH Inhibition: The iodine atom in 1-(3-iodophenyl)-2-thioxoethanone derivatives improves binding to PHGDH’s hydrophobic active site, yielding IC₅₀ values < 1 μM, whereas nitro or methoxy analogs show reduced potency.
Antimicrobial Activity
- Schiff Base Derivatives: this compound-derived Schiff bases exhibit moderate antibacterial activity (MIC = 32 μg/mL against E. coli), weaker than hydroxylated analogs (MIC = 8 μg/mL).
Electronic and Steric Effects
- Electron-Withdrawing Groups: The iodine atom in this compound withdraws electron density via inductive effects, stabilizing transition states in electrophilic substitutions. This contrasts with 1-(3-methylphenyl)ethanone, where the methyl group donates electrons, accelerating reactions like Friedel-Crafts alkylation.
- Steric Hindrance : The bulky iodine substituent slightly reduces reactivity in sterically demanding reactions compared to smaller halogens (e.g., bromine).
Biological Activity
1-(3-Iodophenyl)ethanone, with the chemical formula CHIO and a molecular weight of 246.05 g/mol, is an iodinated aromatic ketone that has garnered attention for its potential biological activities. This compound is characterized by the presence of a ketone group and an iodophenyl moiety, making it a valuable intermediate in organic synthesis and a candidate for various pharmacological investigations.
- IUPAC Name : this compound
- CAS Number : 14452-30-3
- Molecular Weight : 246.05 g/mol
- Molecular Formula : CHIO
Biological Significance
Research on this compound has highlighted several areas of biological activity, including its potential roles in cancer research and as an antimicrobial agent. The compound's structural features allow it to interact with various biological targets, leading to diverse pharmacological effects.
Anticancer Activity
This compound has been studied for its anticancer properties, particularly in relation to estrogen receptor pathways. A study indicated that derivatives of this compound could act as antagonists to GPR30, a G protein-coupled receptor involved in estrogen signaling. This interaction was shown to inhibit estrogen-induced activation of PI3K and calcium mobilization in human endometrial cancer cells, suggesting a mechanism through which these compounds may exert their anticancer effects .
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of this compound have shown promising results. The presence of iodine in the structure enhances its reactivity and potential interactions with microbial cells, which may lead to effective antimicrobial action. However, comprehensive studies are still needed to fully elucidate these properties.
The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with cellular components. The ketone group can participate in nucleophilic addition reactions, while the iodophenyl group may facilitate additional interactions with biomolecules. Understanding these mechanisms is crucial for developing therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:
- GPR30 Antagonism : Research demonstrated that iodinated compounds derived from this compound exhibited low nanomolar IC values in competitive binding assays with GPR30-expressing cells . This suggests strong potential for therapeutic applications in hormone-related cancers.
- Synthesis of Derivatives : A study focused on synthesizing various derivatives from this compound, evaluating their biological activities. The derivatives were assessed for their efficacy against cancer cell lines and showed varying degrees of activity depending on structural modifications .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(3-Iodophenyl)ethanone, and how can reaction yields be improved?
The synthesis of this compound is commonly achieved via Friedel-Crafts acylation or palladium-catalyzed reactions. For example, a Pd(PPh₃)₂Cl₂-catalyzed method using indium reagents in dry THF yielded 59% of the product after column chromatography (cyclohexane/EtOAc, 10:1) . To optimize yields:
- Use anhydrous solvents and rigorously exclude moisture.
- Monitor reaction progress via TLC (Rf = 0.41 in cyclohexane/EtOAc 10:1).
- Consider alternative catalysts (e.g., AlCl₃ for Friedel-Crafts) or iodine-directed C–H functionalization strategies to enhance regioselectivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key characterization methods include:
- NMR : Analyze aromatic proton environments (δ 7.5–8.5 ppm for iodophenyl groups) and carbonyl carbon signals (δ ~200 ppm in ¹³C NMR).
- Mass Spectrometry : Confirm molecular ion peaks at m/z 260 (C₈H₇IO⁺) and fragment patterns indicative of iodine loss .
- IR Spectroscopy : Detect carbonyl stretches (~1680–1720 cm⁻¹) and C–I vibrations (~500–600 cm⁻¹) . Cross-reference data with NIST databases for validation .
Q. What safety precautions are critical when handling this compound?
While comprehensive toxicological data are limited:
- Avoid inhalation/contact using PPE (gloves, goggles) and work in a fume hood .
- Adhere to GHS guidelines (P261: avoid breathing vapors; P262: prevent eye/skin contact) .
- Store in amber glass under inert gas to prevent iodine displacement or degradation.
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
- Perform density functional theory (DFT) calculations to map electron density on the iodophenyl ring, identifying sites prone to electrophilic substitution (e.g., para to iodine) .
- Use molecular docking (e.g., PyRx, Discovery Studio) to simulate interactions with catalytic Pd complexes, optimizing ligand geometry for C–H activation .
- Validate predictions with experimental kinetic studies (e.g., varying Pd catalyst loading from 0.01–0.1 mmol) .
Q. What strategies resolve contradictions in regioselectivity during derivatization of this compound?
Contradictions arise from competing ortho/para functionalization. To address this:
- Employ iodine-directed C–H activation with Pd catalysts, leveraging iodine’s steric and electronic effects to favor para-substitution .
- Use sterically hindered bases (e.g., KOtBu) to suppress undesired ortho pathways .
- Monitor regioselectivity via HPLC-MS and compare with computed transition-state models.
Q. How can low yields in Pd-catalyzed reactions of this compound be troubleshooted?
Common issues and solutions:
- Moisture sensitivity : Ensure solvents (THF, toluene) are dried over molecular sieves or CaH₂ .
- Catalyst deactivation : Pre-activate Pd(PPh₃)₂Cl₂ with reducing agents (e.g., In(CH₂SiMe₃)₃) .
- Byproduct formation : Optimize column chromatography gradients (e.g., 5–20% EtOAc in cyclohexane) to isolate pure product .
Q. What are the implications of Lipinski’s rule violations for derivatives of this compound in drug discovery?
- While this compound itself may violate Lipinski’s criteria (e.g., molecular weight >500 with bulky substituents), its derivatives can be optimized:
- Reduce logP via hydroxylation or sulfonation .
- Improve solubility by introducing polar groups (e.g., –COOH, –NH₂) at the para position .
Q. Methodological Considerations
- Synthetic Reproducibility : Document reaction parameters (e.g., reflux time, catalyst batch) to minimize variability .
- Data Validation : Cross-check spectral data with peer-reviewed sources (e.g., NIST Chemistry WebBook) to confirm assignments .
- Contradiction Analysis : Compare experimental results with computational models to identify mechanistic outliers (e.g., unexpected byproducts due to iodine radical pathways) .
Properties
IUPAC Name |
1-(3-iodophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLHOUBDKCKJJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065770 | |
Record name | Ethanone, 1-(3-iodophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14452-30-3 | |
Record name | 3-Iodoacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14452-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-(3-iodophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014452303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-(3-iodophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 1-(3-iodophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-Iodoacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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